molecular formula C12H15N3 B8770514 2-Ethyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

2-Ethyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8770514
M. Wt: 201.27 g/mol
InChI Key: AZOWLGREMRBIRN-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

The title compound was prepared according to the method described for Preparation 98 using 4-bromo-2-ethylaniline and 1-methylpyrazole-4-boronic acid pinacol ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[CH3:11][N:12]1[CH:16]=[C:15](B2OC(C)(C)C(C)(C)O2)[CH:14]=[N:13]1>>[CH2:9]([C:4]1[CH:3]=[C:2]([C:15]2[CH:14]=[N:13][N:12]([CH3:11])[CH:16]=2)[CH:8]=[CH:7][C:5]=1[NH2:6])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N)C=CC(=C1)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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